4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine
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Overview
Description
4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a fluoro-methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyrimidine ring.
Attachment of the Fluoro-Methylpyridine Group: The fluoro-methylpyridine group is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid derivative of the fluoro-methylpyridine and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the fluoro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of fluoro-methylpyridine carboxylic acids.
Reduction: Formation of partially hydrogenated pyridine or pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, 4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine is explored for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylpyridine group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperazine moiety can improve solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Chloro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine
- 4-[4-(3-Bromo-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine
- 4-[4-(3-Methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine
Uniqueness
Compared to its analogs, 4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and binding affinity, making this compound particularly interesting for pharmaceutical applications.
Properties
IUPAC Name |
(3-fluoro-5-methylpyridin-2-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-11-7-13(17)14(19-8-11)16(23)22-5-3-21(4-6-22)15-12(2)9-18-10-20-15/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFZDBWSKVVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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